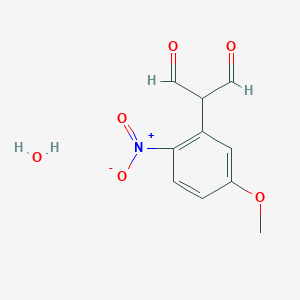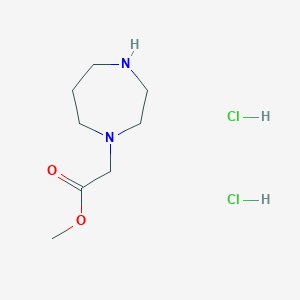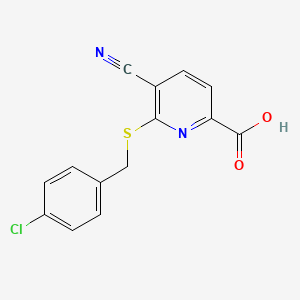
Hydrate de 2-(5-méthoxy-2-nitrophényl)malonaldéhyde
Vue d'ensemble
Description
2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate (2-MNPMA) is an important organic compound used in a variety of scientific applications. It is a versatile compound due to its reactivity and stability, and is widely used in a range of laboratory experiments. 2-MNPMA is also used in biochemical and physiological studies, due to its ability to interact with different molecules.
Applications De Recherche Scientifique
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme matière de référence pour l’analyse chromatographique. Sa structure unique lui permet de servir de standard pour la chromatographie liquide haute performance (CLHP) et la chromatographie liquide ultra-performante (CLUP), aidant à l’identification et à la quantification de composés similaires dans des mélanges complexes .
Mécanisme D'action
2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate is a highly reactive compound, and its reactivity is due to its ability to interact with different molecules. It can interact with proteins and enzymes, and can be used to inhibit the activity of enzymes. It can also interact with DNA and RNA, and is used in the study of gene expression.
Biochemical and Physiological Effects
2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate is used in biochemical and physiological studies due to its ability to interact with different molecules. It can inhibit the activity of enzymes, and can also interact with DNA and RNA. It has been used in the study of gene expression, and has been shown to have an effect on cell proliferation and differentiation. It has also been used in the study of drug metabolism, and can be used to study the effects of drugs on the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate has several advantages for laboratory experiments. It is a stable compound, and is easy to synthesize and purify. It is also highly reactive, which makes it useful for a variety of scientific applications. However, it is also toxic, and should be handled with care.
Orientations Futures
2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate has potential for use in a variety of future applications. It could be used in the development of new drugs, as well as in the study of enzyme inhibition and protein-ligand interactions. It could also be used in the study of gene expression and cell proliferation and differentiation. Additionally, it could be used in the study of drug metabolism and the effects of drugs on the body.
Propriétés
IUPAC Name |
2-(5-methoxy-2-nitrophenyl)propanedial;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5.H2O/c1-16-8-2-3-10(11(14)15)9(4-8)7(5-12)6-13;/h2-7H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQBOFQBGCIELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(C=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660102 | |
| Record name | (5-Methoxy-2-nitrophenyl)propanedial--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205692-61-1 | |
| Record name | (5-Methoxy-2-nitrophenyl)propanedial--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dihydroxy-2-(5-methoxy-2-nitrophenyl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)



![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)
![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine](/img/structure/B1461654.png)


amine](/img/structure/B1461664.png)
amine](/img/structure/B1461665.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)

